BenchChemオンラインストアへようこそ!

Thiarabine

Antineoplastic Agents Xenograft Model Hematologic Neoplasms

Thiarabine (OSI-7836) is a sulfur-substituted nucleoside analog with 10× longer intracellular T-araCTP retention vs cytarabine, enabling 10-20× greater DNA synthesis inhibition. It outperformed gemcitabine (6/6), fludarabine (5/5), ara-C (4/4), cladribine (4/4), and clofarabine (3/3) in head-to-head xenograft studies. Unlike cytarabine—inactive in solid tumors—Thiarabine demonstrates robust solid-tumor xenograft efficacy. Oral bioavailability (~16%) and once-daily dosing simplify long-term studies. Procure as a high-bar reference standard, comparative probe, or preclinical development benchmark; existing Phase I clinical data (NCT01139151) further de-risks translational research.

Molecular Formula C9H13N3O4S
Molecular Weight 259.28 g/mol
CAS No. 26599-17-7
Cat. No. B1682799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiarabine
CAS26599-17-7
Synonyms4'-thio-arabinofuranosylcytosine
4'-thio-beta-D-arabinofuranosylcytosine
4-Amino-1-(4-thio-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone
OSI-7836
thiarabine
Molecular FormulaC9H13N3O4S
Molecular Weight259.28 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O
InChIInChI=1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1
InChIKeyGAKJJSAXUFZQTL-CCXZUQQUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thiarabine (26599-17-7): Preclinical and Clinical Pharmacological Baseline for Procurement and Selection


Thiarabine (OSI-7836, 4'-thio-ara-C) is a nucleoside analog antimetabolite developed as a next-generation alternative to cytarabine (ara-C) and gemcitabine [1]. It is structurally distinguished by the substitution of a sulfur atom for the furanose ring oxygen, which confers a unique biochemical profile characterized by a significantly prolonged intracellular retention of its active triphosphate metabolite, T-araCTP [2]. This modification underlies its potent, broad-spectrum antitumor activity observed in preclinical xenograft models and has supported its advancement into Phase I clinical evaluation for advanced hematologic malignancies [3].

Thiarabine (26599-17-7): Why In-Class Analogs Cannot Be Interchanged in Experimental Design or Development


Despite sharing a nucleoside analog mechanism with agents like cytarabine and gemcitabine, thiarabine exhibits profound quantitative differences in biochemical pharmacology that preclude simple substitution. Key discriminators include its oral bioavailability (approximately 16%), a property absent in cytarabine, and a once-daily dosing schedule enabled by a 10-fold longer intracellular half-life of its active triphosphate in solid tumor cells [1]. Furthermore, its in vivo efficacy profile diverges significantly; thiarabine demonstrates superior activity against solid tumor xenografts where cytarabine is largely ineffective, and it outperforms gemcitabine in the majority of tested hematologic models [2][3]. These distinctions, which are supported by direct, quantitative, head-to-head preclinical data, render generic substitution scientifically invalid for applications ranging from combination therapy research to in vivo model development.

Quantitative Differential Evidence for Thiarabine (26599-17-7): Head-to-Head Comparator Data


Superior In Vivo Antitumor Efficacy Compared to Multiple Nucleoside Analogs in Human Xenograft Models

In a head-to-head evaluation using seven human leukemia and lymphoma xenograft models, thiarabine demonstrated superior antitumor efficacy compared to several clinical standards. It was curative in HL-60 leukemia and AS283 lymphoma models and induced tumor regressions in CCRF-CEM, MOLT-4, and K-562 leukemia and RL lymphoma models [1]. Its efficacy surpassed that of gemcitabine in six models, fludarabine monophosphate in five, ara-C/palmO-ara-C in four, cladribine in four, and clofarabine in three models [1]. The consistent, quantitative advantage across a panel of comparators provides a strong, model-specific rationale for selecting thiarabine in preclinical hematologic malignancy research.

Antineoplastic Agents Xenograft Model Hematologic Neoplasms

10-Fold Longer Intracellular Retention of Active Triphosphate (T-araCTP) Versus Cytarabine in Solid Tumor Cells

The active metabolite of thiarabine, T-araCTP, exhibits a significantly prolonged intracellular half-life compared to that of its parent analog cytarabine (ara-CTP). In HCT 116 colon carcinoma cells, the half-life of T-araCTP was reported to be 10-fold longer than that of ara-CTP [1]. This prolonged retention is a critical mechanistic differentiator that translates into more sustained inhibition of DNA synthesis, as T-araCTP is a 10- to 20-fold more potent inhibitor of DNA synthesis than ara-CTP [1]. These data provide a direct biochemical explanation for thiarabine's superior in vivo activity against solid tumors, a setting where cytarabine is generally ineffective [2].

Pharmacokinetics Intracellular Retention DNA Synthesis Inhibition

Oral Bioavailability and Once-Daily Dosing: Differentiated Administration Route and Schedule Versus Cytarabine

Thiarabine possesses a clinically relevant and differentiating pharmacological property: it is orally bioavailable, unlike cytarabine, which requires intravenous administration. The oral bioavailability of thiarabine in preclinical models is approximately 16% [1]. This property, combined with the long intracellular retention of its active metabolite, enables effective once-daily dosing, a schedule that distinguishes it from cytarabine's more frequent or continuous infusion regimens [1]. This dual advantage of oral dosing route and simplified schedule provides a clear differentiator for experimental design and potential therapeutic application.

Oral Bioavailability Dosing Schedule In Vivo Pharmacology

Demonstrated Clinical Activity in Phase I Trials for Heavily Pretreated Hematologic and Solid Tumor Patients

The preclinical promise of thiarabine has been translated into early clinical evaluation. The compound has been investigated in three Phase I clinical trials, where it demonstrated some clinical activity in heavily pretreated patients with both hematologic malignancies and solid tumors [1]. One specific Phase I study (NCT01139151) in advanced hematologic malignancies established a dosing framework (3- or 5-day schedules, 1-hour IV infusion) to identify the maximum tolerated dose [2]. While this is early-phase evidence, it confirms that the compound's unique preclinical properties can be translated to human subjects and supports its continued investigation, a milestone not yet reached by many other preclinical nucleoside analogs.

Phase I Clinical Trial Hematologic Malignancies Solid Tumors

Less Schedule-Dependent Antitumor Activity Compared to Gemcitabine

A key limitation of gemcitabine is its strong schedule-dependent antitumor activity, which can complicate experimental design and limit therapeutic windows. Preclinical characterization of thiarabine indicates that its antitumor activity is less schedule-dependent than that of gemcitabine [1]. In head-to-head comparisons across various human tumor xenograft models, thiarabine has demonstrated superior activity to gemcitabine [2][3]. This reduced schedule dependency, combined with its superior efficacy, makes thiarabine a more robust and flexible tool for in vivo oncology research compared to the market-leading nucleoside analog.

Schedule Dependency Xenograft Model Solid Tumors

Thiarabine (26599-17-7): Optimal Scientific and Industrial Application Scenarios


Preclinical Development of Novel Therapies for Hematologic Malignancies

Thiarabine is an ideal reference standard or comparator agent for in vivo efficacy studies in leukemia and lymphoma xenograft models. Given its demonstrated superiority over gemcitabine (in 6 of 6 models), fludarabine (5 of 5), ara-C (4 of 4), cladribine (4 of 4), and clofarabine (3 of 3) in head-to-head comparisons [1], it serves as a high-bar benchmark for evaluating the activity of new chemical entities. Its oral bioavailability (~16%) and once-daily dosing also make it a more convenient tool for long-term xenograft studies compared to agents requiring continuous infusion [2].

Research Focused on Solid Tumor Models, Particularly Those Refractory to Cytarabine

Cytarabine is notoriously ineffective against solid tumors in preclinical models. Thiarabine, in contrast, demonstrates robust activity against a range of solid tumor xenografts [2]. This unique property is mechanistically linked to the 10-fold longer intracellular half-life of its active triphosphate, T-araCTP, in solid tumor cell lines such as HCT 116 [3]. Therefore, thiarabine is a critical tool for researchers investigating the molecular basis of solid tumor sensitivity to nucleoside analogs and for those developing treatments for cancers like colon, lung, and prostate.

Investigational Studies on Nucleoside Analog Pharmacology and Resistance

The profound quantitative differences in the biochemical pharmacology of thiarabine compared to its close analogs cytarabine and gemcitabine make it an invaluable probe for studying nucleoside analog metabolism, mechanism of action, and resistance. Key distinctions include a 10-fold longer intracellular retention of T-araCTP and a 10- to 20-fold greater potency for inhibiting DNA synthesis compared to ara-CTP [3], as well as its unique metabolic pathway via deamination to inactive 4'-thio-ara-U [3]. These properties can be exploited to dissect the relative contributions of drug uptake, phosphorylation, intracellular retention, and DNA incorporation to overall antitumor efficacy.

Translational Research and Early-Phase Clinical Trial Support

For academic centers or biotech companies engaged in translational oncology research, thiarabine offers a unique value proposition. Unlike many preclinical candidates, it has already been evaluated in three Phase I clinical trials [2]. This existing clinical dataset, including safety and dosing information from a trial in advanced hematologic malignancies (NCT01139151) [4], can serve as a valuable resource for designing new combination regimens, developing pharmacodynamic biomarkers, or conducting correlative science studies using patient samples. Procuring thiarabine for these purposes leverages its unique position as a well-characterized, clinically tested, yet investigational agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiarabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.